molecular formula C22H22N4O2 B2812358 1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896596-36-4

1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2812358
CAS No.: 896596-36-4
M. Wt: 374.444
InChI Key: KLEZOSQFHCUUQK-UHFFFAOYSA-N
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Description

1-Benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound belonging to the pyridopyrrolopyrimidine class. Its structure features a fused tricyclic core with a benzyl group at the N-1 position, a methyl group at C-9, and an isopropyl-substituted carboxamide at C-2 (Fig. 1). This compound is synthesized via a multi-step protocol involving:

Condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with glycinate esters to form methyl ester intermediates .

Hydrolysis of the ester to the carboxylic acid using aqueous lithium hydroxide .

Coupling with isopropylamine via 1,10-carbonyldiimidazole (CDI)-mediated activation .

Properties

IUPAC Name

6-benzyl-10-methyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14(2)23-21(27)18-12-17-20(26(18)13-16-9-5-4-6-10-16)24-19-15(3)8-7-11-25(19)22(17)28/h4-12,14H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEZOSQFHCUUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine structure, followed by functional group modifications to introduce the benzyl, isopropyl, and carboxamide groups.

    Formation of the Core Structure: The initial step involves the cyclization of appropriate precursors to form the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions, often using reagents such as ammonium acetate and aldehydes under reflux conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of the benzyl and isopropyl groups through alkylation reactions. The carboxamide group is typically introduced via an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential antiviral activities of pyrimidine derivatives. Compounds structurally similar to 1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine have shown efficacy against viruses like herpes simplex virus type 1 and measles virus. The structure–activity relationship (SAR) studies indicate that modifications at specific positions can significantly enhance antiviral potency.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives are well-documented. Compounds derived from similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib.

Anticancer Activity

Research indicates that various pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The compound's structural features may contribute to its ability to interact with DNA or specific protein targets involved in cancer progression.

Case Study 1: Antiviral Activity Evaluation

A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antiviral efficacy against HSV-1. The results showed that specific modifications led to enhanced activity with EC50 values reaching as low as 0.2 nM. This underscores the importance of structural optimization in developing effective antiviral agents.

Case Study 2: Anti-inflammatory Mechanism Analysis

In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives significantly reduced inflammation compared to control groups. The ED50 values indicated comparable effectiveness to indomethacin, a widely used anti-inflammatory drug.

Data Tables

Compound Activity Type IC50/EC50 Value Reference
Compound AAntiviral0.2 nM
Compound BAnti-inflammatory0.04 μmol
Compound CAnticancerIC50 = 10 μM

Mechanism of Action

The mechanism of action of 1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, binding to the active site of an enzyme or receptor and altering its activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Analogues

Compound Name / ID N-1 Substituent C-9 Substituent Carboxamide Substituent Molecular Formula Molecular Weight
Target Compound Benzyl Methyl Isopropyl C23H23N4O2* ~393.46*
N-Benzyl-1,9-dimethyl-4-oxo-...carboxamide (E201-0271) Benzyl Methyl Phenyl C20H18N4O2 346.39
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-...carboxamide (900870-38-4) 3-Methoxypropyl Methyl 2-Phenylethyl C24H26N4O3 418.49
1-Methyl-4-oxo-...carboxylic acid (4a) Methyl - - (Carboxylic acid) C12H9N3O3 243.22
4-Oxo-1-propyl-...carboxylic acid (4b) Propyl - - (Carboxylic acid) C14H13N3O3 271.27

*Calculated based on molecular formula.

Key Observations:

  • N-1 Position: The benzyl group in the target compound enhances lipophilicity (logP ~2.47 in E201-0271 ) compared to smaller substituents like methyl or propyl.
  • Carboxamide vs. Carboxylic Acid : Carboxamide derivatives generally exhibit better membrane permeability than carboxylic acids (e.g., 4a, 4b) due to reduced ionization .
  • Carboxamide Substituents : The isopropyl group in the target compound is less sterically demanding than aromatic groups (e.g., phenyl in E201-0271 or 2-phenylethyl in 900870-38-4), which may influence target binding kinetics.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name / ID logP logD Polar Surface Area (Ų) Melting Point (°C)
Target Compound ~2.5* ~2.5* ~50.8* Not reported
E201-0271 2.47 2.47 50.84 Not reported
900870-38-4 Not reported Not reported Not reported Not reported
4a (Carboxylic acid) Not reported Not reported 83.7 281–283
4b (Carboxylic acid) Not reported Not reported 83.7 264–266

*Estimated based on structural similarity to E201-0271.

Key Observations:

  • Lipophilicity : The target compound’s logP (~2.5) is comparable to E201-0271 (2.47), suggesting similar membrane permeability.
  • Polar Surface Area : Carboxamides (e.g., ~50.8 Ų) have lower polarity than carboxylic acids (~83.7 Ų), favoring blood-brain barrier penetration .

Key Observations:

  • Carboxamide derivatives (e.g., 21–29) are synthesized in moderate-to-high yields (60–75%), comparable to carboxylic acids (53–62%) .
  • The use of CDI in carboxamide coupling ensures efficient activation of the carboxylic acid intermediate .

Research Implications

  • Structure-Activity Relationships (SAR) :
    • N-1 benzyl groups may enhance hydrophobic interactions with target proteins.
    • Isopropyl carboxamide substituents could reduce steric hindrance compared to bulkier aryl groups.
  • Druglikeness : The target compound’s logP (~2.5) and molecular weight (~393) align with Lipinski’s rule of five, suggesting favorable oral bioavailability .

Biological Activity

1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to a class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. The following sections will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol

This compound features a dihydropyridine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds similar to 1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. A study on related dihydropyridine derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of Kinases : Some derivatives have shown inhibitory effects on kinases involved in cancer progression, such as EGFR and KSP (kinesin spindle protein) .

Table 1 summarizes the anticancer effects observed in various studies:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715EGFR Inhibition
Compound BHeLa10KSP Inhibition
Compound CA54912Induction of Apoptosis

Antiviral Activity

Recent studies have also explored the antiviral potential of compounds structurally related to 1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine. For instance, derivatives have been tested against herpes simplex virus type 1 (HSV-1) with promising results:

  • Mechanism : These compounds may disrupt viral replication by inhibiting reverse transcriptase activity.

Table 2 presents findings from antiviral studies:

Compound NameVirus TestedEC50 (µM)Mechanism of Action
Compound DHSV-10.35Reverse Transcriptase Inhibition
Compound EHIV0.20Viral Entry Inhibition

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A phase II clinical trial evaluated a related compound's effectiveness against non-small cell lung cancer (NSCLC), showing a significant reduction in tumor size among participants .
  • Antiviral Efficacy : Another study demonstrated that a derivative effectively reduced viral load in patients with chronic hepatitis B infection .

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